molecular formula C28H47NO2 B056526 Ningpeisine CAS No. 117695-02-0

Ningpeisine

Cat. No. B056526
M. Wt: 429.7 g/mol
InChI Key: UBMXONPUBFQLKA-BQUVWSHHSA-N
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Description

Ningpeisine is a natural compound that has gained significant attention in recent years due to its potential therapeutic applications. It is a type of alkaloid that is extracted from the roots of the plant, Nelumbo nucifera. The compound has been found to possess various biological activities, including anti-inflammatory, antioxidant, and anti-cancer properties.

Scientific Research Applications

  • Identification and Properties of Ningpeisine:
    • Ningpeisine was identified as a new veratranine alkaloid isolated from Ning-Guo Bei Mu.
    • It was classified along with other known alkaloids like verticine, verticinone, isoverticine, and peimisine.
    • The traditional use of Ning-Guo Bei Mu in Chinese medicine has been for antibechic and expectorant purposes.
    • Ningpeisine's structure was elucidated through spectral analysis (IR, MS, ~1HNMR ~(13)CNMR) and the preparation of derivatives. It is chemically known as N-methyl-3β-hydroxy-5α-veratranine-6-one.
    • The research paper does not specifically mention the direct applications of Ningpeisine, but its identification within a medicinal plant suggests potential pharmacological applications, especially considering the traditional uses of the plant.

Source: (Li, Wu, Zhang, & Shao, 1986).

properties

IUPAC Name

(3S,4aS,6aS,6bR,9R,10R,10aS,11aS,11bR)-9-[(1S)-1-[(2R,5S)-1,5-dimethylpiperidin-2-yl]ethyl]-3-hydroxy-10,11b-dimethyl-2,3,4,4a,6,6a,6b,7,8,9,10,10a,11,11a-tetradecahydro-1H-benzo[a]fluoren-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H47NO2/c1-16-6-9-26(29(5)15-16)18(3)20-7-8-21-22(17(20)2)13-24-23(21)14-27(31)25-12-19(30)10-11-28(24,25)4/h16-26,30H,6-15H2,1-5H3/t16-,17-,18-,19-,20+,21+,22-,23-,24-,25+,26+,28+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBMXONPUBFQLKA-BQUVWSHHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(N(C1)C)C(C)C2CCC3C(C2C)CC4C3CC(=O)C5C4(CCC(C5)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CC[C@@H](N(C1)C)[C@@H](C)[C@@H]2CC[C@@H]3[C@H]([C@H]2C)C[C@H]4[C@H]3CC(=O)[C@@H]5[C@@]4(CC[C@@H](C5)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H47NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80922519
Record name 3-Hydroxy-28-methyl-5,6,12,13-tetrahydroveratraman-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80922519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

429.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ningpeisine

CAS RN

117695-02-0
Record name Ningpeisine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117695020
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Hydroxy-28-methyl-5,6,12,13-tetrahydroveratraman-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80922519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
12
Citations
MN Akhtar, MI Choudhary, B Sener, I Erdogan, Y Tsuda - Phytochemistry, 2003 - Elsevier
… The overall fragmentation of 1 is similar to that of the known alkaloid ningpeisine (6), … as R by spectral comparison with the reported compounds, ningpeisine (6) and hosukinidine (8) (…
Number of citations: 40 www.sciencedirect.com
R Schakirov, MS Yunusov - Natural Product Reports, 1990 - pubs.rsc.org
The structures of the new alkaloids were deduced on the basis of spectroscopic studies. Two-dimensional lH-NMR measurements (COSY 45", NOSY) fully agreed with the proposed …
Number of citations: 9 pubs.rsc.org
W Tang, G Eisenbrand, W Tang… - Chinese Drugs of Plant …, 1992 - Springer
Beimu, Bulbus Fritillariae, is one of the most widely used Chinese medicines. The following items from Fritillaria species (Liliaceae) are officially listed in the Chinese Pharmacopoeia: …
Number of citations: 3 link.springer.com
Y Shi-Chun, X Pei-Gen, Y Shi‐Chun… - Journal of Systematics …, 1992 - jse.ac.cn
The plant chemotaxonomical marker of Fritillaria L. is discussed in this paper according to the information on chemical components. Plenty of evidence shows that 5α-cevanine …
Number of citations: 11 www.jse.ac.cn
HJ Li, Y Jiang, P Li - Natural product reports, 2006 - pubs.rsc.org
Covering: 1980 to 2005 Plants belonging to the Liliaceae family have been the topic of research in many phytochemical and pharmacological laboratories because they contain …
Number of citations: 225 pubs.rsc.org
I Rashid, U Yaqoob - Bulletin of the National Research Centre, 2021 - Springer
Background Genus Fritillaria is one among the biggest genera of family Liliaceae comprising of around 130–165 species. Fritillaria is viewed as a significant genus and a source of …
Number of citations: 9 link.springer.com
X Pei-Gen, J Yan, L Ping, L Yi-Bo, L Yong - Journal of Systematics and …, 2007 - jse.ac.cn
贝母是一种常用中药, 有十分悠久的药用历史. 百合科 Liliaceae 中的贝母属 Fritillaria 是中药贝母的主要来源, 此属全世界约有 130 种, 我国由于近年来发表了大量的新种和新变种, 使国产贝母…
Number of citations: 52 www.jse.ac.cn
P Heretsch, A Giannis - The Alkaloids: Chemistry and Biology, 2015 - Elsevier
This survey on steroidal alkaloids of the Veratrum and Solanum family isolated between 1974 and 2014 includes 187 compounds and 197 references. New developments in the …
Number of citations: 34 www.sciencedirect.com
李清华, 吴宗好, 张连龙, 潘建德 - 药学学报, 1991 - cqvip.com
… 我们曾从宁国贝母鳞茎中分得五种生物碱, 分别鉴定为浙贝甲素, 浙贝乙素, 异贝母甲素, 贝母辛及一新生物碱, 命名为宁贝新(ningpeisine). 从宁国贝母总碱中又分得一种生物碱甙即宁贝甙Ⅰ 和…
Number of citations: 3 www.cqvip.com
李清华, 吴宗好, 张连龙, 邵理 - 药学学报, 1986
Number of citations: 21

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